![molecular formula C9H14N4 B12080161 5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
5-[(Piperazin-1-yl)methyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Piperazin-1-yl)methyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Piperazin-1-yl)methyl]pyrimidine typically involves the reaction of a pyrimidine derivative with piperazine. One common method includes the use of a pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with piperazine under basic conditions. The reaction is often carried out in a solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-[(Piperazin-1-yl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
5-[(Piperazin-1-yl)methyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(Piperazin-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
5-[(Piperazin-1-yl)methyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14N4 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
5-(piperazin-1-ylmethyl)pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-3-13(4-2-10-1)7-9-5-11-8-12-6-9/h5-6,8,10H,1-4,7H2 |
Clave InChI |
OWSLFSNKXDONPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


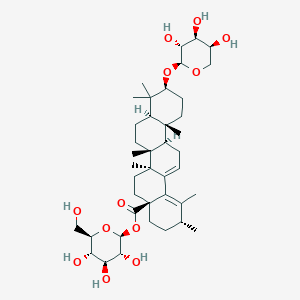

![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
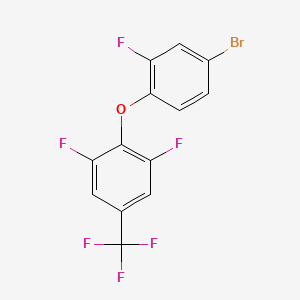

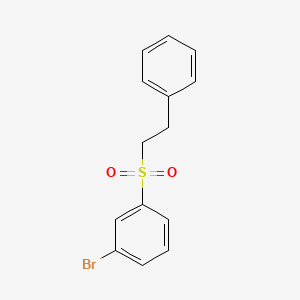

![4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid](/img/structure/B12080102.png)
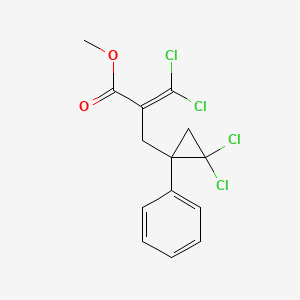
![2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide](/img/structure/B12080108.png)
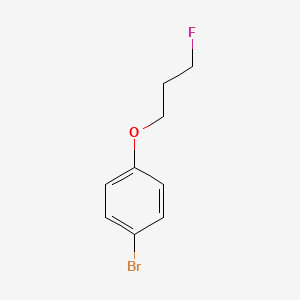
![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)

